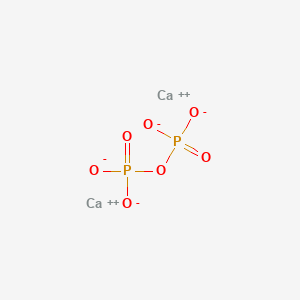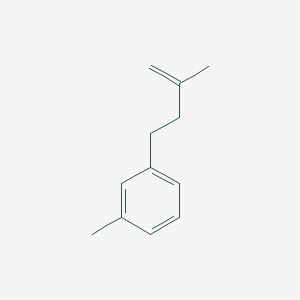
2-Methyl-4-(3-methylphenyl)-1-butene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to “2-Methyl-4-(3-methylphenyl)-1-butene” involves intricate chemical processes. One example is the synthesis of 1,2-Bis(8-t-butyl-6-methyl-2H-benzo-[e][1,3]oxazin-3(4H)-yl]ethane, which showcases the complexity involved in creating compounds with specific functional groups and structural features (Ji Shun-jun, 2010).
Molecular Structure Analysis
The crystallographic structure of related compounds, such as 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one, has been disclosed by X-ray analysis, providing insight into the spatial arrangement and bond lengths within molecules, which is crucial for understanding the molecular structure of “2-Methyl-4-(3-methylphenyl)-1-butene” (M. Shi & Jian Jiang, 1999).
Chemical Reactions and Properties
Research on compounds such as 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene showcases the reactivity and potential for functionalization in organic synthesis, indicating the types of chemical reactions “2-Methyl-4-(3-methylphenyl)-1-butene” might undergo (K. Uneyama, N. Hasegawa, Hiroyuki Kawafuchi, & S. Torii*, 1983).
Physical Properties Analysis
The study of compounds similar to “2-Methyl-4-(3-methylphenyl)-1-butene” involves understanding their physical properties, such as melting points, boiling points, and solubility. For example, the synthesis and characterization of 1,4-Bis(iododiphenyltin)butane provide data on the physical properties that can be related to similar molecular structures (V. Cody & E. R. Corey, 1969).
Wissenschaftliche Forschungsanwendungen
-
Flavour and Fragrance Applications
- Field: Food industry and perfumery .
- Application: Indole has value for flavour and fragrance applications .
- Method: Indole is traditionally obtained from coal tar. Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
- Results: Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colourants .
-
Therapeutic Potential
- Field: Medical and pharmaceutical industry .
- Application: Oxygenated compounds derived from indole have promising bioactivity with therapeutic potential to treat human diseases .
- Method: Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
- Results: These derivatives have shown promising results in treating various human diseases .
-
Synthesis of Various Organic Compounds
- Field: Organic chemistry .
- Application: Indoles are frequently used in the synthesis of various organic compounds .
- Method: Multicomponent reactions are used for the synthesis of various heterocyclic compounds .
- Results: The design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds has led to promising new heterocycles with chemical and biomedical relevance .
-
Anti-Inflammatory Drugs
-
Treatment of Sexual Dysfunction
-
Antibacterial Activity
- Field: Medical and pharmaceutical industry .
- Application: Indole derivatives are promising against bacterial infections of methicillin-resistant Staphylococcus aureus (MRSA) .
- Method: Specific indole derivatives are used for this purpose .
- Results: These derivatives have shown effectiveness against MRSA .
-
Bacterial Signalling
- Field: Microbiology .
- Application: Indole is a signalling molecule produced both by bacteria and plants .
- Method: Indole is traditionally obtained from coal tar. Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
- Results: Indole plays a crucial role in bacterial signalling, helping bacteria adapt and survive in natural communities .
-
Anticarcinogenic Properties
-
Inhibitors of Human Prostate Cancer Cells
-
Free Radical Scavenging Activities
-
Antimicrobial Activity
-
Antidiabetic Activity
Eigenschaften
IUPAC Name |
1-methyl-3-(3-methylbut-3-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-10(2)7-8-12-6-4-5-11(3)9-12/h4-6,9H,1,7-8H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGGAXIMGRZTTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596856 | |
| Record name | 1-Methyl-3-(3-methylbut-3-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(3-methylphenyl)-1-butene | |
CAS RN |
113947-88-9 | |
| Record name | 1-Methyl-3-(3-methyl-3-buten-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113947-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-3-(3-methylbut-3-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




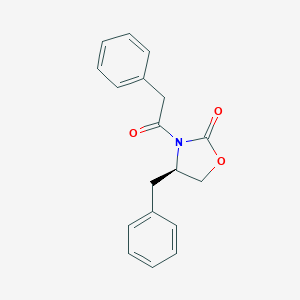
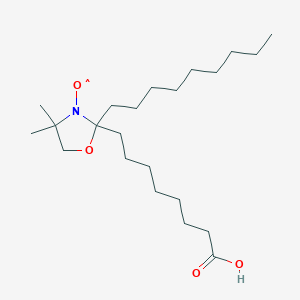
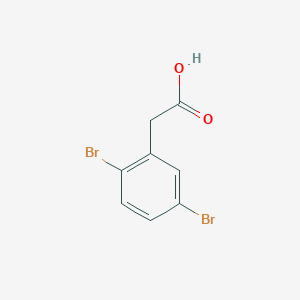
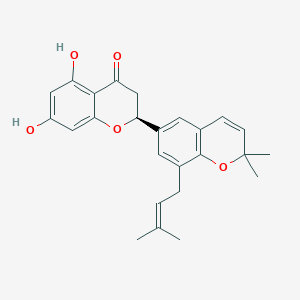
![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B51874.png)
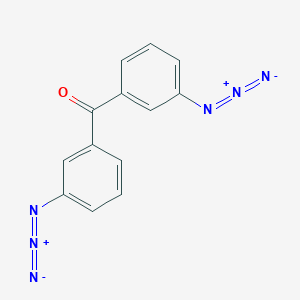


![Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol](/img/structure/B51882.png)

![2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B51884.png)

